1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one

β‑Lactamase inhibition DBO SAR Millimolar vs nanomolar potency

1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one (CAS 139424-14-9) is a member of the diazabicyclooctane (DBO) family, a class of non‑β‑lactam β‑lactamase inhibitors first explored by chemists at Hoechst Marion Roussel in the mid‑1990s. The compound (C₆H₈N₂O, MW 124.14) possesses a bicyclic urea‑fused scaffold with a 2‑ene unsaturation, representing the unadorned 1,7‑diaza core that served as an early starting point for the development of clinically advanced DBOs such as avibactam and nacubactam.

Molecular Formula C6H8N2O
Molecular Weight 124.143
CAS No. 139424-14-9
Cat. No. B593889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one
CAS139424-14-9
Synonyms1,7-Diazabicyclo[4.2.0]oct-2-en-8-one(9CI)
Molecular FormulaC6H8N2O
Molecular Weight124.143
Structural Identifiers
SMILESC1CC2NC(=O)N2C=C1
InChIInChI=1S/C6H8N2O/c9-6-7-5-3-1-2-4-8(5)6/h2,4-5H,1,3H2,(H,7,9)
InChIKeyDTMDJPQISBRZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one (CAS 139424-14-9) – Core Scaffold and Baseline Characterization for DBO Procurement


1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one (CAS 139424-14-9) is a member of the diazabicyclooctane (DBO) family, a class of non‑β‑lactam β‑lactamase inhibitors first explored by chemists at Hoechst Marion Roussel in the mid‑1990s [1]. The compound (C₆H₈N₂O, MW 124.14) possesses a bicyclic urea‑fused scaffold with a 2‑ene unsaturation, representing the unadorned 1,7‑diaza core that served as an early starting point for the development of clinically advanced DBOs such as avibactam and nacubactam [2].

Why Generic DBO Substitution Fails for 1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one (CAS 139424-14-9) – Structural and Pharmacological Non‑Interchangeability


The diazabicyclooctane family spans an enormous potency range—from millimolar (early core scaffolds) to low nanomolar (optimized clinical candidates)—making indiscriminate replacement impossible. The 1,7‑diaza‑2‑ene scaffold lacks the critical C‑2 carboxamide and C‑3 sulfate substituents that enable avibactam and nacubactam to form covalent, reversible adducts with the active‑site serine of β‑lactamases [1]. Consequently, the target compound exhibits β‑lactamase inhibitory IC₅₀ values in the millimolar range, whereas avibactam achieves IC₅₀ values of 5–80 nM against the same enzyme classes . Substituting the unoptimized core for an advanced DBO—or vice versa—would yield data that are neither quantitatively nor mechanistically comparable, undermining structure‑activity relationship (SAR) campaigns, resistance mechanism studies, and chemical biology probe development.

1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one (CAS 139424-14-9): Quantitative Evidence for Differentiated Procurement


DBO Core Potency Baseline – mM vs nM β‑Lactamase Inhibition Relative to Avibactam

The target compound displays intrinsically weak β‑lactamase inhibition, confirming its identity as an early, unoptimized DBO core. Against Escherichia coli K12 class A β‑lactamase, the IC₅₀ is 1.85 × 10⁶ nM (1.85 mM); against Enterobacter cloacae P99 class C enzyme, the IC₅₀ is 2.65 × 10⁶ nM (2.65 mM); and against Proteus mirabilis C889 class A enzyme, the IC₅₀ is 2.20 × 10⁷ nM (22 mM) [1]. For comparison, the optimized clinical DBO avibactam inhibits TEM‑1 (class A) with an IC₅₀ of 8 nM and P99 (class C) with an IC₅₀ of 80 nM . This represents a >200,000‑fold potency differential for class A enzymes and a >33,000‑fold differential for class C enzymes.

β‑Lactamase inhibition DBO SAR Millimolar vs nanomolar potency

Structural Minimalism – Absence of Pharmacophoric Side Chains vs Avibactam and Nacubactam

The target compound (C₆H₈N₂O, MW 124.14) is the minimal 1,7‑diaza‑2‑ene DBO core bearing no exocyclic substituents beyond the urea carbonyl. In contrast, avibactam (C₇H₁₁N₃O₆S, MW 265.24) carries a C‑2 carboxamide and a C‑3 sulfate group essential for covalent, reversible β‑lactamase acylation, while nacubactam (OP0595, C₉H₁₃N₃O₅S, MW 275.28) adds a 2‑aminoethoxy side chain that extends binding into the PBP2 active site [1]. The absence of these pharmacophoric elements in the target compound directly accounts for its >200,000‑fold weaker β‑lactamase inhibition relative to avibactam (see Evidence Item 1).

DBO scaffold Structure‑activity relationship Pharmacophore mapping

2‑Ene Unsaturation – A Synthetic Handle Absent in the Saturated Analog 139424‑12‑7

The target compound possesses a C2=C4 double bond conjugated to the N‑1 nitrogen, forming an enamine‑like system within the bicyclic framework . The saturated analog, 1,7‑diazabicyclo[4.2.0]octan‑8‑one (CAS 139424‑12‑7, C₆H₁₀N₂O, MW 126.16), lacks this unsaturation and therefore cannot participate in Diels–Alder cycloadditions, electrophilic additions, or transition‑metal‑catalyzed cross‑couplings at the 2‑position . The olefin also provides a spectrophotometric handle (predicted λₘₐₓ shift relative to saturated analog) for reaction monitoring.

Synthetic chemistry Cycloaddition C=C functionalization

1,7‑Diaza vs 1,4‑Diaza DBO Regioisomerism – Differential β‑Lactamase Binding Topology

The 1,7‑diazabicyclo[4.2.0]oct‑2‑ene core positions the N‑7 nitrogen within the β‑lactam‑mimetic four‑membered ring, whereas the more common 1,4‑diazabicyclo[4.2.0]octane scaffold (found in avibactam, nacubactam, and zidebactam) places both nitrogens in the six‑membered ring, leaving an oxygen or carbon at the bridgehead [1]. This regiochemical difference alters the hydrogen‑bonding vector presented to the conserved Asn132 and Ser237 residues of class A β‑lactamases, as demonstrated by crystallographic studies of avibactam‑enzyme complexes [2]. Although no co‑crystal structure of the 1,7‑diaza scaffold has been reported, the divergent nitrogen placement predicts a fundamentally different binding pose and inhibition mechanism compared to the 1,4‑diaza clinical DBOs.

DBO regiochemistry β‑Lactamase binding mode Molecular recognition

1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one (CAS 139424-14-9): Evidence‑Backed Research and Industrial Application Scenarios


Negative Control / Baseline Scaffold in DBO β‑Lactamase Inhibitor SAR Campaigns

The target compound’s millimolar IC₅₀ against class A and C β‑lactamases (1.85–22 mM) establishes the lower boundary of DBO potency and serves as an ideal negative control in biochemical screening cascades. When co‑tested with optimized DBOs (e.g., avibactam, IC₅₀ = 5–80 nM), the >200,000‑fold activity differential provides a robust signal window for assay validation and hit‑to‑lead triaging [1].

Minimalist Starting Point for Systematic DBO Scaffold Elaboration

With only 9 heavy atoms and zero exocyclic pharmacophoric groups, the 1,7‑diaza‑2‑ene core enables stepwise introduction of substituents (e.g., C‑2 carboxamide, C‑3 sulfate/amino, N‑7 alkylation) to quantify the individual contribution of each modification to potency, selectivity, and physicochemical properties, as demonstrated by the evolution from early Hoechst DBOs to avibactam [2].

C‑2 Diversification via Olefin Chemistry for Focused DBO Libraries

The conjugated C2=C4 double bond provides a synthetic handle for Diels–Alder cycloadditions, catalytic hydrogenation (yielding the saturated analog CAS 139424‑12‑7), halogenation, epoxidation, or cross‑coupling reactions. This enables the generation of sp³‑rich or sp²‑extended DBO libraries inaccessible from the saturated scaffold alone, supporting fragment‑based and diversity‑oriented synthesis campaigns .

Orthogonal DBO Chemotype for Resistance Mechanism and Binding Mode Studies

The 1,7‑diaza nitrogen arrangement distinguishes this scaffold from the 1,4‑diaza topology of all clinically advanced DBOs. This orthogonal chemotype can be used to probe whether β‑lactamase inhibitor‑resistant mutants (e.g., CTX‑M‑15 N132G, KPC‑2 D179Y) that compromise avibactam binding also affect the 1,7‑diaza scaffold, providing mechanistic insight into resistance cross‑reactivity and guiding the design of next‑generation BLIs [3].

Quote Request

Request a Quote for 1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.